molecular formula C20H32N2O B15080701 1-Cyclododecyl-3-(p-tolyl)urea

1-Cyclododecyl-3-(p-tolyl)urea

Cat. No.: B15080701
M. Wt: 316.5 g/mol
InChI Key: LPOYBNAFZAJWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclododecyl-3-(p-tolyl)urea is a urea derivative featuring a cyclododecyl group attached to one nitrogen atom and a para-tolyl (4-methylphenyl) group on the other. Urea derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and supramolecular assembly due to their hydrogen-bonding capabilities and tunable electronic properties .

Properties

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

1-cyclododecyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C20H32N2O/c1-17-13-15-19(16-14-17)22-20(23)21-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16,18H,2-12H2,1H3,(H2,21,22,23)

InChI Key

LPOYBNAFZAJWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CCCCCCCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of cyclododecylamine with 4-methylphenyl isocyanate in an organic solvent under controlled temperature conditions . This reaction proceeds smoothly to yield the desired urea derivative.

Industrial Production Methods

Industrial production of N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA can be achieved through a scalable and environmentally friendly process. A practical method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is not only efficient but also promotes high chemical purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the urea derivative into its amine counterparts.

    Substitution: N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA can participate in substitution reactions, where the urea group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclododecyl-N’-(4-methylphenyl)urea oxide, while reduction can produce N-cyclododecyl-N’-(4-methylphenyl)amine .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The p-tolyl group is a recurring motif in urea derivatives, particularly in bioactive compounds. Evidence highlights its role in modulating biological activity:

  • In TNF-α inhibitors, replacing the 4-methyl group on the p-tolyl moiety with bulkier substituents (e.g., chloro, bromo, methoxy) significantly reduced potency, emphasizing the steric and electronic sensitivity of this region .
  • Conversely, in urea derivatives targeting other biological activities, phenyl groups (lacking substituents) demonstrated higher activity (76.3%) compared to p-tolyl analogues (20.1%) in specific assays .

Alkyl/Cycloalkyl Group Variations

The cyclododecyl group introduces steric bulk compared to smaller substituents like cyclohexyl or propyl:

  • 1-Cyclohexyl-3-(p-tolyl)urea crystallizes in a monoclinic system (space group P21/c), with intermolecular N–H···O hydrogen bonds dictating its packing .
  • Smaller alkyl chains (e.g., propyl in 1-propyl-3-(m-tolyl)urea) are associated with simpler synthesis but reduced steric effects .

Urea vs. Thiourea Derivatives

Replacing the urea carbonyl oxygen with sulfur (thiourea) significantly impacts activity:

  • Urea analogues (e.g., 13b) showed 76.3% activity in specific assays, whereas thiourea analogues (e.g., 14e) exhibited only 49.7% under identical conditions .
  • Both p-tolyl and p-methoxyphenyl groups demonstrated low activity in both urea and thiourea derivatives, suggesting electronic effects dominate over hydrogen-bonding differences in these cases .

Crystallographic and Packing Behavior

Crystal structures of urea derivatives reveal hydrogen-bonding networks as key drivers of molecular assembly:

  • 1-Cyclohexyl-3-(p-tolyl)urea forms a monoclinic lattice stabilized by N–H···O interactions .

Nonlinear Optical (NLO) Properties

  • A coumarin-based urea analogue exhibited a hyperpolarizability (β) 6.24× higher than urea, though lower than chromen-2-one derivatives .
  • The cyclododecyl group’s electron-donating/withdrawing effects remain unexplored but could modulate NLO properties if conjugated with π-systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.